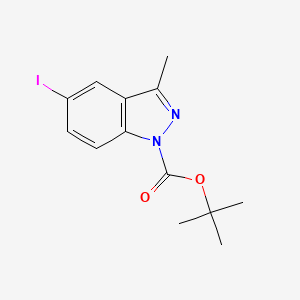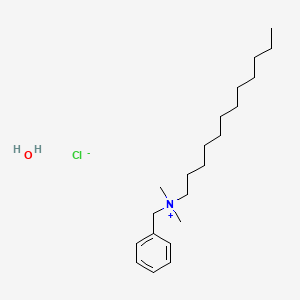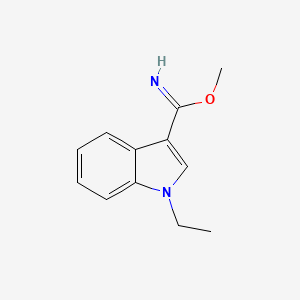
Methyl1-ethyl-1H-indole-3-carbimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl1-ethyl-1H-indole-3-carbimidate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
The synthesis of Methyl1-ethyl-1H-indole-3-carbimidate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods often involve multicomponent reactions, which are high-yielding, operationally friendly, and cost-effective .
化学反応の分析
Methyl1-ethyl-1H-indole-3-carbimidate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl isocyanoacetate, methanesulfonic acid, and palladium catalysts . Major products formed from these reactions include tricyclic indoles and other heterocyclic derivatives .
科学的研究の応用
Methyl1-ethyl-1H-indole-3-carbimidate has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active molecules. In biology, it is studied for its antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In industry, it is used in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of Methyl1-ethyl-1H-indole-3-carbimidate involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions due to the delocalization of π-electrons in the indole nucleus .
類似化合物との比較
Methyl1-ethyl-1H-indole-3-carbimidate can be compared with other similar compounds such as indole-3-carbaldehyde, 2-methyl-1H-indole-3-carboxylate, and 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate . These compounds share similar structural features and biological activities but differ in their specific applications and reactivity. This compound is unique due to its specific synthetic routes and diverse applications in various fields.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
methyl 1-ethylindole-3-carboximidate |
InChI |
InChI=1S/C12H14N2O/c1-3-14-8-10(12(13)15-2)9-6-4-5-7-11(9)14/h4-8,13H,3H2,1-2H3 |
InChIキー |
XVMCBDDAFOLOPV-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=CC=CC=C21)C(=N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


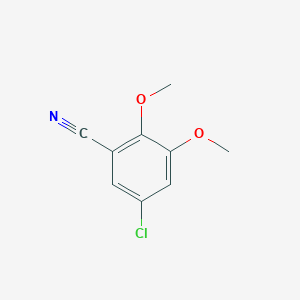
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
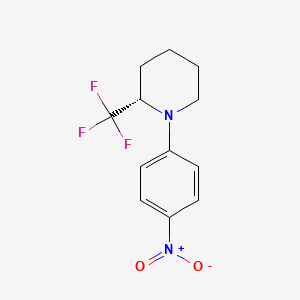
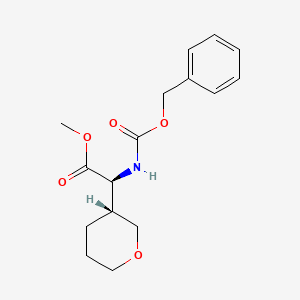
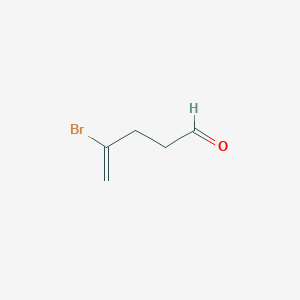
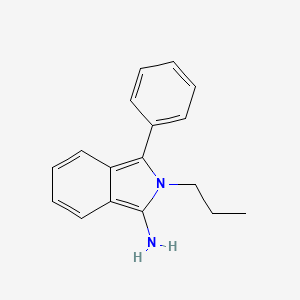

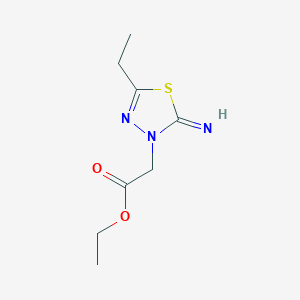
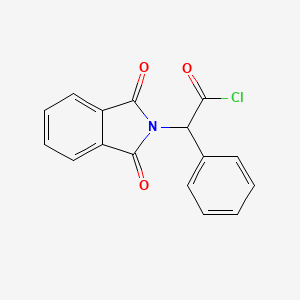
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
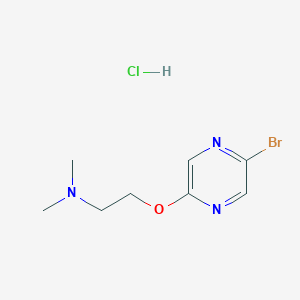
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
